molecular formula C11H20N2O2 B2462170 1-[2-(Morpholin-4-yl)ethyl]piperidin-4-one CAS No. 51137-77-0

1-[2-(Morpholin-4-yl)ethyl]piperidin-4-one

Cat. No. B2462170
CAS RN: 51137-77-0
M. Wt: 212.293
InChI Key: ZYBZODDEVCJMES-UHFFFAOYSA-N
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Description

“1-[2-(Morpholin-4-yl)ethyl]piperidin-4-one” is a chemical compound with the molecular weight of 212.29 . It is used as a reactant for the synthesis of selective adenosine A2A receptor antagonists .


Synthesis Analysis

The compound can be synthesized and characterized using various techniques such as FT-IR, 1H NMR, EI-MS, and elemental analysis .


Molecular Structure Analysis

The IUPAC name for this compound is 1-[2-(4-morpholinyl)ethyl]-4-piperidinone . The InChI code for this compound is 1S/C11H20N2O2/c14-11-1-3-12(4-2-11)5-6-13-7-9-15-10-8-13/h1-10H2 .


Chemical Reactions Analysis

This compound can be used to synthesize 2-(4-morpholinopiperidin-1-yl)-5-nitrobenzonitrile and 9-bromo-6,6-dimethyl-8-(4-morpholin-4-yl-piperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 58-60°C . It is stored at room temperature .

Scientific Research Applications

  • Drug Development MEPC holds promise as a potential candidate for developing anti-tumor and anti-inflammatory drugs. Its potent biological activities make it an interesting target for further investigation.
  • Herbicide Research

    • Computational studies have identified MEPC and related compounds as potential herbicides. Among 24 leads, eight showed comparable physiochemical profiles, better docking scores, system stability, H-bond occupancy, and binding free energy than the reference molecule terbutryn .

    Antioxidant Properties

    • Piperidine-based compounds , including piperine , exhibit powerful antioxidant action. Piperine, found in plants of the Piperaceae family, has the capability to hinder or suppress free radicals .

    Pharmacological Applications

    • MEPC derivatives may find use in the development of novel pharmaceuticals. Investigating their biological activity and potential as therapeutic agents is an ongoing area of interest .

    Synthetic Chemistry

    • Researchers explore various intra- and intermolecular reactions to synthesize piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. Efficient methods for their synthesis are crucial for drug design .

    Biologically Active Piperidines

    • Scientists continue to evaluate the biological properties of piperidine-containing compoundsMEPC and related molecules may serve as building blocks for designing new drugs with diverse pharmacological activities .

Safety and Hazards

The compound is classified as dangerous with hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(2-morpholin-4-ylethyl)piperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c14-11-1-3-12(4-2-11)5-6-13-7-9-15-10-8-13/h1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBZODDEVCJMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)CCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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